Phenoxymethylpenicillinic acid potassium salt

Vue d'ensemble

Description

It is a phenoxymethyl analog of Penicillin G and is commonly administered orally . This compound is particularly effective against gram-positive bacteria and is used in various medical applications, including the treatment of respiratory tract infections, skin infections, and prophylaxis against susceptible organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenoxymethylpenicillinic acid potassium salt is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with phenoxyacetic acid to form phenoxymethylpenicillin, followed by the conversion to its potassium salt form . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . The final product is obtained by crystallization and drying, ensuring high purity and potency.

Analyse Des Réactions Chimiques

Types of Reactions

Phenoxymethylpenicillinic acid potassium salt undergoes various chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and enzymes such as β-lactamases . Reaction conditions vary depending on the desired transformation but often involve aqueous or organic solvents and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound include hydrolyzed derivatives and substituted analogs . These products can have varying degrees of antibiotic activity and stability.

Applications De Recherche Scientifique

Clinical Applications

Phenoxymethylpenicillin is indicated for the treatment of several mild to moderate infections:

- Upper Respiratory Infections : Effective against infections caused by Streptococcus pyogenes (strep throat), Pneumococcus, and other bacteria.

- Skin and Soft Tissue Infections : Used for treating skin infections caused by penicillin-sensitive Staphylococcus and Streptococcus species.

- Dental Infections : Recommended for initial treatment of dental abscesses and moderate-to-severe gingivitis.

- Prophylaxis : Utilized to prevent rheumatic fever and bacterial endocarditis in patients undergoing dental or surgical procedures.

Pharmacological Properties

| Property | Details |

|---|---|

| Chemical Formula | C₁₆H₁₈N₂O₅S |

| Molar Mass | 350.39 g/mol |

| Bioavailability | 25% - 60% (variable absorption) |

| Peak Plasma Concentration | 3 - 5 µg/mL (after 500 mg dose) |

| Excretion | Primarily through urine |

Phenoxymethylpenicillin exhibits variable absorption rates depending on the formulation (potassium salt vs. free acid) and patient factors such as fasting state. The drug's effectiveness is guided by bacteriological studies and clinical response, particularly in cases where resistance may be a concern.

Research Applications

-

In Vitro Studies : Phenoxymethylpenicillin has been tested against various bacterial strains, demonstrating efficacy against:

- Streptococcus species (A, C, G)

- Corynebacterium diphtheriae

- Bacillus anthracis (mild infections)

- Treponema pallidum (syphilis)

-

Clinical Case Studies :

- A study highlighted its use in treating acute pharyngitis in children, showing significant improvement with oral administration of Penicillin V potassium.

- Another case documented its effectiveness in managing skin infections post-surgery, reducing the incidence of postoperative complications.

- Prophylactic Use : Research has supported its application in preventing bacterial endocarditis among patients with congenital heart defects during dental procedures, emphasizing the importance of antibiotic prophylaxis in at-risk populations.

Mécanisme D'action

Phenoxymethylpenicillinic acid potassium salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of cell wall synthesis . This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death .

Comparaison Avec Des Composés Similaires

Phenoxymethylpenicillinic acid potassium salt is similar to other β-lactam antibiotics such as Penicillin G, Ampicillin, and Carbenicillin . it is unique in its stability in acidic environments, making it suitable for oral administration . Other similar compounds include:

Penicillin G potassium salt: Less stable in acidic conditions and typically administered via injection.

Ampicillin sodium salt: Broader spectrum of activity but less stable in acidic environments.

Carbenicillin disodium salt: Effective against a wider range of bacteria but requires intravenous administration.

This compound stands out due to its oral bioavailability and effectiveness against specific gram-positive bacteria .

Activité Biologique

Phenoxymethylpenicillinic acid potassium salt, commonly known as Penicillin V potassium , is a narrow-spectrum antibiotic that plays a significant role in the treatment of various bacterial infections. This article delves into its biological activity, pharmacological properties, and clinical applications, supported by relevant data and research findings.

- Chemical Formula : CHNOS

- Molar Mass : 350.39 g/mol

- Melting Point : 120–128 °C

Phenoxymethylpenicillin is structurally similar to benzylpenicillin (Penicillin G), with modifications that enhance its stability in acidic environments, allowing for effective oral administration .

Phenoxymethylpenicillin exerts its bactericidal effects by inhibiting the biosynthesis of bacterial cell walls. It specifically targets penicillin-binding proteins (PBPs), which are essential for cell wall synthesis and maintenance. The drug disrupts the final stages of peptidoglycan synthesis, leading to bacterial lysis during active multiplication .

Antimicrobial Spectrum

Phenoxymethylpenicillin demonstrates a broad spectrum of activity against various Gram-positive bacteria, including:

- Streptococcus pyogenes

- Streptococcus pneumoniae

- Staphylococcus aureus (non-penicillinase producing strains)

- Corynebacterium diphtheriae

- Bacillus anthracis

- Listeria monocytogenes

However, it is less effective against Gram-negative bacteria due to its inability to penetrate their outer membrane .

Absorption and Bioavailability

- Bioavailability : 25% to 60% (enhanced when taken on an empty stomach)

- Peak Plasma Concentrations : Achieved within 30 to 60 minutes post-dose (500 mg yields concentrations of 3 to 5 µg/mL)

- Protein Binding : Approximately 50% to 80%

The potassium salt form improves absorption compared to the free acid .

Distribution

Phenoxymethylpenicillin is distributed widely in body tissues, with the highest concentrations found in the kidneys, followed by the liver and intestines. It also crosses the blood-brain barrier and is detectable in cerebrospinal fluid and breast milk .

Metabolism and Elimination

Around 35% to 70% of an oral dose is metabolized into inactive metabolites. The drug is primarily eliminated via renal pathways, with only about 25% of the administered dose being absorbed effectively .

Clinical Applications

Phenoxymethylpenicillin is indicated for:

- Treatment of mild to moderate infections caused by penicillin G-sensitive microorganisms.

- Prophylaxis against bacterial endocarditis in patients with specific heart conditions during dental or surgical procedures.

Common infections treated include:

- Upper respiratory tract infections

- Scarlet fever

- Mild skin infections

- Oropharyngeal infections related to Fusospirochetosis .

Case Studies and Research Findings

-

Effectiveness in Pediatric Populations :

A study demonstrated that Penicillin V was effective in treating streptococcal pharyngitis in children, with a significant reduction in symptoms observed within 24 hours of initiation . -

Prophylactic Use :

Research has shown that administering Penicillin V before dental procedures significantly reduces the risk of infective endocarditis in at-risk patients . -

Resistance Patterns :

Ongoing surveillance studies indicate that while resistance among Streptococcus species remains low, monitoring for beta-lactamase-producing strains is essential for effective treatment planning .

Adverse Effects

Phenoxymethylpenicillin is generally well-tolerated; however, some patients may experience:

- Nausea

- Vomiting

- Diarrhea

- Allergic reactions in individuals with a history of penicillin hypersensitivity.

Transient side effects such as an acidic smell to urine and black hairy tongue have also been reported .

Propriétés

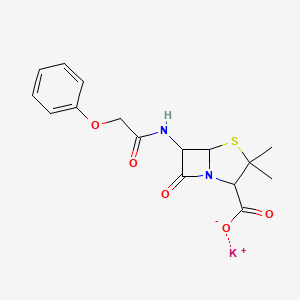

IUPAC Name |

potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTVWSOKIJULET-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.